molecular formula C14H13ClN2O3 B11837135 ethyl 8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate

ethyl 8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate

Cat. No.: B11837135
M. Wt: 292.72 g/mol
InChI Key: XJFZBNUFHYHAOU-UHFFFAOYSA-N
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Description

Ethyl 8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate is a heterocyclic compound that features a chromeno-pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 8-chloro-4H-chromen-4-one with hydrazine derivatives, followed by esterification with ethyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

Biological Activities

Ethyl 8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate exhibits a wide range of biological activities:

  • Anti-inflammatory Properties : Research indicates that derivatives similar to this compound have shown efficacy in reducing inflammation, making them potential candidates for treating inflammatory diseases .
  • Antimicrobial Activity : Studies have demonstrated that compounds with pyrazole structures possess antimicrobial properties against various bacterial strains .
  • Anticancer Effects : Preliminary investigations suggest that this compound may inhibit the growth of certain cancer cell lines, indicating its potential as an anticancer agent .

Pharmacological Applications

Given its diverse biological activities, this compound has promising applications in pharmaceuticals:

  • Drug Development : Its unique structure can serve as a lead compound for developing new drugs targeting inflammatory diseases and cancers. Molecular docking studies are crucial for understanding how this compound interacts with various biological targets such as enzymes or receptors involved in disease pathways .
  • Agrochemicals : The compound's biological activity may also extend to agricultural applications as a pesticide or herbicide due to its potential to inhibit specific plant pathogens .
  • Material Science : The chromophoric properties of the compound suggest potential uses in dye synthesis and material science applications .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of pyrazole derivatives, including this compound, demonstrating significant anti-inflammatory activity through inhibition of pro-inflammatory cytokines .
  • Another research article focused on the interaction of similar pyrazole compounds with farnesoid X receptors (FXRs), suggesting that modifications to the core structure could enhance binding affinity and therapeutic efficacy .
Application AreaPotential BenefitsReferences
PharmaceuticalsAnti-inflammatory, anticancer agents,
AgrochemicalsPesticide/herbicide development
Material ScienceDye synthesis

Mechanism of Action

The mechanism of action of ethyl 8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 8-chloro-1-methyl-4H-chromeno[4,3-b]pyridine-3-carboxylate
  • Ethyl 8-chloro-1-methyl-4H-chromeno[4,3-d]pyrimidine-3-carboxylate

Uniqueness

Ethyl 8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate is unique due to its specific chromeno-pyrazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate is a compound of significant interest due to its unique chromeno-pyrazole structure, which is associated with a variety of biological activities. This article explores its synthesis, structural characteristics, and biological properties, supported by relevant research findings and data.

Structural Characteristics

This compound has the molecular formula C14H13ClN2O3C_{14}H_{13}ClN_2O_3 and a molecular weight of approximately 292.72 g/mol. The compound features a fused pyrazole and chromene ring system, which contributes to its reactivity and potential pharmacological applications. The chloro substituent enhances its electrophilic properties, while the ethyl ester group improves solubility.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Multi-component reactions : Involving hydrazine derivatives and β-keto esters under acidic or basic conditions.
  • Cyclization techniques : Utilizing substituted phenolic compounds with pyrazole precursors followed by functionalization at the carboxylic acid position.

These methods provide efficient pathways to construct the chromene-pyrazole framework in high yields .

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial for combating oxidative stress-related diseases .

Anti-inflammatory Effects

Studies have shown that derivatives of pyrazoles possess anti-inflammatory properties. This compound may inhibit inflammatory pathways, making it a candidate for treating conditions such as arthritis .

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various bacterial strains. This activity is often attributed to the presence of the pyrazole ring, which has been linked to the inhibition of bacterial growth .

Anticancer Potential

Research highlights that this compound may exhibit anticancer properties. Similar pyrazole-based compounds have shown efficacy against multiple cancer cell lines in vitro . The mechanism of action may involve the modulation of key signaling pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

A selection of relevant studies illustrates the biological activity of this compound:

StudyFocusFindings
Study 1Antioxidant ActivityDemonstrated significant free radical scavenging activity compared to standard antioxidants.
Study 2Anti-inflammatory EffectsShowed inhibition of COX enzymes with an IC50 value indicating moderate potency.
Study 3Antimicrobial ActivityExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria.
Study 4Anticancer ActivityInduced apoptosis in specific cancer cell lines with IC50 values in low micromolar range.

Molecular Interaction Studies

Molecular docking studies have been conducted to elucidate how this compound interacts with biological targets such as enzymes and receptors. These studies are essential for understanding its mechanism of action and optimizing its pharmacological profile .

Properties

Molecular Formula

C14H13ClN2O3

Molecular Weight

292.72 g/mol

IUPAC Name

ethyl 8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate

InChI

InChI=1S/C14H13ClN2O3/c1-3-19-14(18)12-10-7-20-11-5-4-8(15)6-9(11)13(10)17(2)16-12/h4-6H,3,7H2,1-2H3

InChI Key

XJFZBNUFHYHAOU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2=C1COC3=C2C=C(C=C3)Cl)C

Origin of Product

United States

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